molecular formula C7H8Cl2S B13212484 2-Chloro-5-(3-chloropropyl)thiophene

2-Chloro-5-(3-chloropropyl)thiophene

Cat. No.: B13212484
M. Wt: 195.11 g/mol
InChI Key: NKZVTDPILZGAHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-chloropropyl)thiophene typically involves the halogenation of thiophene derivatives. One common method includes the reaction of thiophene with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another approach involves the use of halogen dance reactions, where halogenated thiophenes are treated with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes. These processes involve the use of chlorinating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-chloropropyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-chloropropyl)thiophene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially resulting in biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-chloropropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C7H8Cl2S

Molecular Weight

195.11 g/mol

IUPAC Name

2-chloro-5-(3-chloropropyl)thiophene

InChI

InChI=1S/C7H8Cl2S/c8-5-1-2-6-3-4-7(9)10-6/h3-4H,1-2,5H2

InChI Key

NKZVTDPILZGAHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CCCCl

Origin of Product

United States

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